2-Acetyl-4,5-dichlorothiophene

Drug Discovery Drug Metabolism Toxicology

Thiophene-based drug candidates often fail due to metabolic bioactivation at the 2- and 5-positions. This 4,5-dichloro-substituted analog offers a validated solution. - Lower bioactivation potential: The 4,5-dichloro pattern blocks reactive metabolite formation compared to unsubstituted 2-acetylthiophene. - Orthogonal functionalization: Dual chlorine handles enable sequential metal-halogen exchange and cross-coupling for fully substituted thiophenes. - Reliable supply: Available with ≥98% purity to minimize assay interference and side reactions.

Molecular Formula C6H4Cl2OS
Molecular Weight 195.07 g/mol
CAS No. 57681-59-1
Cat. No. B1329902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4,5-dichlorothiophene
CAS57681-59-1
Molecular FormulaC6H4Cl2OS
Molecular Weight195.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(S1)Cl)Cl
InChIInChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3
InChIKeyHNSUJYLVQPGASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-4,5-dichlorothiophene: Key Intermediate for Research


2-Acetyl-4,5-dichlorothiophene (CAS: 57681-59-1), also known as 1-(4,5-dichlorothiophen-2-yl)ethanone [1], is a key heterocyclic intermediate. It is a solid at room temperature with a molecular formula of C6H4Cl2OS and a molecular weight of 195.07 g/mol . Its structure features a thiophene ring core substituted with an acetyl group at the 2-position and chlorine atoms at the 4- and 5-positions [1]. This specific substitution pattern provides a unique electrophilic scaffold, making it a valuable building block for creating more complex molecules in pharmaceutical and material science research, but also imbues it with distinct chemical and biological properties compared to other substituted thiophenes [2].

Synthetic building block for thiophene-based compounds
4,5-dichloro substitution supports regio-controlled reactivity
Research-grade intermediate for metabolic profiling and synthesis

2-Acetyl-4,5-dichlorothiophene: Distinct from Analogs


Generic substitution with a different 2-acetylthiophene analog is not scientifically valid due to the profound influence of the 4- and 5-position chlorine substituents on both chemical reactivity and metabolic fate. The position and nature of substituents on the thiophene ring dictate its electronic properties, which in turn control its behavior in key reactions like Suzuki couplings and condensation reactions [1]. More critically, the substitution pattern directly impacts the molecule's potential for bioactivation—a crucial consideration in drug discovery [2]. The specific 4,5-dichloro arrangement confers a unique profile of metabolic stability and electrophilic reactivity, making it a distinct entity from its 4-chloro or 5-chloro analogs, as detailed in the following quantitative evidence [2].

Analog substitution pattern may alter electronic properties and coupling reactivity
Different chlorine positions may shift metabolic bioactivation profile
Mono-chloro analogs may not support sequential functionalization strategy

2-Acetyl-4,5-dichlorothiophene: Quantitative Differentiation


Reduced Bioactivation Potential

2-Acetyl-4,5-dichlorothiophene demonstrates a significantly reduced potential for oxidative bioactivation compared to its unsubstituted parent compound, 2-acetylthiophene. This is a critical differentiator in medicinal chemistry for minimizing the risk of idiosyncratic drug toxicity. A quantitative thiol-trapping assay in human liver microsomes using dansyl glutathione revealed that the 4,5-dichloro substitution leads to a substantial decrease in reactive metabolite formation [1].

Bioactivation potential
Head-to-head
Lower adduct level vs unsubstituted 2-acetylthiophene
Supports metabolic profiling context
Rank order from thiol-trapping assay; class-level inference
Drug Discovery Drug Metabolism Toxicology

Sequential Functionalization via Dual Chlorine Sites

The presence of two chlorine atoms at the 4- and 5-positions in 2-acetyl-4,5-dichlorothiophene provides a defined platform for sequential, regio-controlled functionalization, a capability not offered by mono-chlorinated analogs like 2-acetyl-4-chlorothiophene. This enables the construction of highly complex, fully substituted thiophene architectures [1].

Sequential functionalization
Class-level inference
Two reactive C-Cl sites vs one for mono-chloro analog
Enables sequential cross-coupling strategy
Reported for dichlorothiophene class; verify for specific substrate
Organic Synthesis Methodology Material Science

Commercial High-Purity vs. Crude Material

Procurement of 2-acetyl-4,5-dichlorothiophene from reputable vendors offers a clear advantage in terms of guaranteed purity and quality control, which is essential for reproducible research. Multiple suppliers provide the compound with certified purities of ≥95%, ≥97%, ≥98%, and ≥99% (GC), a specification that is not available for in-house synthesized crude material which often contains unreacted starting materials or side-products .

Commercial purity
Specification review
Certified purity range ≥95% to ≥99% (GC)
Supports research reproducibility
Supplier specifications; verify by COA
Procurement Quality Control Reproducibility

2-Acetyl-4,5-dichlorothiophene: High-Value Applications


Mitigating Metabolic Liabilities

Procure 2-acetyl-4,5-dichlorothiophene to serve as a safer scaffold in drug discovery programs where the thiophene moiety is a known structural alert. Its 4,5-dichloro substitution pattern is associated with a reduced potential for oxidative bioactivation compared to unsubstituted 2-acetylthiophene, making it a rational starting point for designing analogs with an improved toxicity profile [1].

Divergent Thiophene Synthesis

Utilize this compound as a versatile building block for the regioselective synthesis of complex, fully substituted thiophenes. The dual chloro substituents at the 4- and 5-positions provide two orthogonal handles for sequential functionalization via metal-halogen exchange and subsequent cross-coupling reactions, a key advantage over mono-halogenated analogs [2].

Reproducibility in Sensitive Assays

For laboratories requiring a consistent and reliable starting material, procuring 2-acetyl-4,5-dichlorothiophene from a commercial source with a certified high purity (e.g., ≥98%) is critical. This practice minimizes the risk of assay interference or side reactions caused by unknown impurities present in in-house synthesized batches, thereby enhancing the reproducibility and reliability of both chemical and biological data .

Regio-Controlled Thiophene Functionalization

This compound serves as an excellent substrate for developing and benchmarking new synthetic methods. Its well-defined structure with distinct reactive sites allows for the systematic study of regio- and chemoselectivity in reactions such as directed ortho-metalation, halogen dance, or cross-coupling, making it a valuable tool for advancing the field of heterocyclic chemistry [2].

Application
Selection Property
Validation Focus
Metabolic profiling research
4,5-dichloro substitution (reported lower bioactivation rank)
Reactive metabolite formation assays
Divergent thiophene synthesis
Dual chloro handles for sequential cross-coupling
Regio-controlled metalation and coupling steps
Reproducibility in sensitive assays
High certified purity from commercial sources
Impurity profiling and assay reproducibility
Regio-controlled methodology
Defined ortho-directing acetyl and chloro groups
Method development for heterocyclic C-H functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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